[(1-ethyl-1H-pyrazol-4-yl)methyl](heptyl)amine
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Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, agrochemistry, and material science. This compound features a pyrazole ring substituted with an ethyl group at the 1-position and a heptyl amine group at the 4-position, making it a unique structure with potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the cycloaddition reaction of hydrazines with 1,3-diketones or their equivalents . This reaction can be carried out under mild conditions, often using a catalyst such as silver or copper to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of (1-ethyl-1H-pyrazol-4-yl)methylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
(1-ethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(1-ethyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar pyrazole structure but with a morpholine group instead of a heptyl amine.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure with arylmethylene linkage.
The uniqueness of (1-ethyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H25N3 |
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Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-3-5-6-7-8-9-14-10-13-11-15-16(4-2)12-13/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
HDSUQGPSNNEBGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CN(N=C1)CC |
Origin of Product |
United States |
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